![molecular formula C18H21FN6O3 B2397232 8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946312-08-9](/img/structure/B2397232.png)

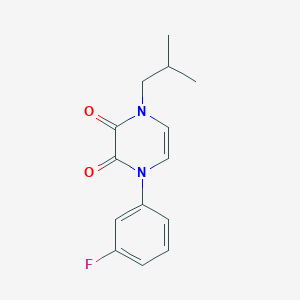

8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a novel, powerful free-radical scavenger . It has been evaluated for its neuroprotective efficacy in two neuronal death models in vitro as well as rat focal cerebral ischemia models in vivo .

Synthesis Analysis

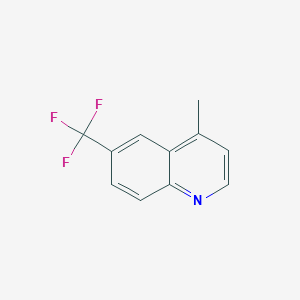

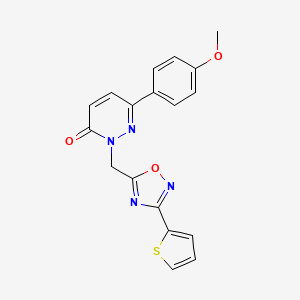

The synthesis of azolo[1,2,4]triazines, to which this compound belongs, involves two main approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . Most of the methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a fluorophenyl group, a morpholinoethyl group, and a tetrahydroimidazo[2,1-c][1,2,4]triazine ring with a carboxamide group .Aplicaciones Científicas De Investigación

Neuroprotective Efficacy

The compound has been identified as a novel, powerful free-radical scavenger . Its neuroprotective efficacy was evaluated in two neuronal death models in vitro as well as rat focal cerebral ischemia models in vivo . The compound significantly inhibited neuronal death and exhibited dramatic protection against neuronal death .

Treatment of Stroke

The compound could be an attractive candidate for the treatment of stroke . It significantly reduced the volume of focal damage in the cortex by 36% in the transient model and also reduced the size of ischemic brain damage in the permanent model .

Treatment of Neurodegenerative Disorders

The compound has potent neuroprotective activity and could be used for the treatment of neurodegenerative disorders .

Reactive Oxygen Species Scavenger

The compound plays a vital role in brain damage after cerebral ischemia-reperfusion injury, and as a reactive oxygen species (ROS) scavenger, it has been shown to exert neuroprotective effects against ischemic brain injury .

Construction of Disulfide-Linked Hybrid Molecules

The compound can be used in the construction of disulfide-linked hybrid molecules systematically and efficiently . It shows reactivity similar to that of Npys-Cl, but it is more stable .

Solid-Phase Disulfide Ligation System

The compound can be used in a more practical solid-phase disulfide ligation (SPDSL) system with enhanced utility .

Mecanismo De Acción

Target of Action

It’s been identified as a potent free-radical scavenger , suggesting that its targets could be reactive oxygen species (ROS) or related enzymes.

Mode of Action

The compound acts as a powerful free-radical scavenger It interacts with ROS, neutralizing them and preventing them from causing cellular damage

Biochemical Pathways

The compound’s action affects the biochemical pathways involving ROS . ROS play a vital role in various cellular processes and can cause cell damage when their levels become too high. By scavenging ROS, the compound helps maintain cellular homeostasis and prevent oxidative stress-induced damage.

Pharmacokinetics

It’s been shown to have potent neuroprotective activity in both in vitro and in vivo models This suggests that the compound has good bioavailability and can effectively reach its target sites in the body

Result of Action

The compound’s action results in significant neuroprotection . In in vitro models, it significantly inhibited neuronal death caused by high oxygen atmosphere or growth-factor withdrawal . In in vivo models of cerebral ischemia, the compound significantly reduced the volume of focal damage in the cortex .

Direcciones Futuras

Azolo[1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity . The development and targeted synthesis of azolo[1,2,4]triazines remains highly relevant, mainly related to the search for biologically active compounds with respect to known and new infectious agents .

Propiedades

IUPAC Name |

8-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN6O3/c19-13-1-3-14(4-2-13)24-7-8-25-17(27)15(21-22-18(24)25)16(26)20-5-6-23-9-11-28-12-10-23/h1-4H,5-12H2,(H,20,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHHNGMEUUJACP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCCN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione](/img/no-structure.png)

![5-[(Z)-(dimethylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2397155.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one](/img/structure/B2397156.png)

![N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397158.png)

![[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B2397167.png)

![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide](/img/structure/B2397170.png)

![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)